3-Amino-4-(3-methyl-1-piperidinyl)benzamide

Description

Properties

IUPAC Name |

3-amino-4-(3-methylpiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)12-5-4-10(13(15)17)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCECLIJCWZSIRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656049 |

Source

|

| Record name | 3-Amino-4-(3-methylpiperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-42-2 |

Source

|

| Record name | 3-Amino-4-(3-methylpiperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(3-methyl-1-piperidinyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(3-methyl-1-piperidinyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide, a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational information from chemical suppliers with theoretical predictions and established methodologies for analogous structures. The guide offers a proposed synthetic route, predicted physicochemical properties, a discussion of potential biological relevance based on structural motifs, and essential safety protocols. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a summary of known attributes and a scientifically grounded framework for future empirical investigation.

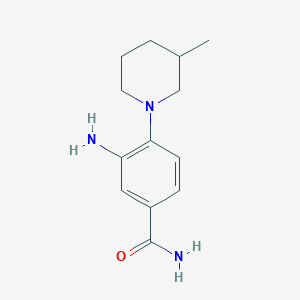

Chemical Identity and Structure

This compound is a chemical compound featuring a benzamide core substituted with an amino group and a 3-methylpiperidine moiety. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity.

-

IUPAC Name: 3-amino-4-(3-methylpiperidin-1-yl)benzamide[1]

-

CAS Number: 915920-42-2[1]

-

Molecular Formula: C₁₃H₁₉N₃O[1]

-

Molecular Weight: 233.315 g/mol [1]

-

Canonical SMILES: CC1CCCN(C2=CC=C(C(N)=O)C=C2N)C1[1]

-

InChI Key: RCECLIJCWZSIRW-UHFFFAOYSA-N[1]

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes the known information from suppliers and includes predicted values where experimental data is absent. These predictions are based on computational models and should be confirmed through empirical testing.

| Property | Value | Source |

| Physical State | Solid | Fluorochem[1] |

| Purity | ≥95.0% | Fluorochem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound has not been published, a plausible and efficient route can be designed based on established organic chemistry reactions, such as nucleophilic aromatic substitution and amide formation. The proposed synthesis starts from commercially available 4-fluoro-3-nitrobenzonitrile.

Causality Behind Experimental Choices:

The selection of a fluoro-nitro-aromatic precursor is strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, and its activation is enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. 3-methylpiperidine is chosen as the nucleophile to introduce the desired piperidinyl moiety. Subsequent reduction of the nitro group to an amine and hydrolysis of the nitrile to a primary amide are standard, high-yielding transformations.

Step-by-Step Methodology:

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 3-methylpiperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(3-methyl-1-piperidinyl)-3-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain 3-amino-4-(3-methyl-1-piperidinyl)benzonitrile.

Step 3: Hydrolysis of the Nitrile to Benzamide

-

To the aminobenzonitrile from Step 2, add a mixture of concentrated sulfuric acid (H₂SO₄) and water.

-

Heat the mixture to 80-100 °C for 2-4 hours.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Workflow Diagram:

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Therapeutic Relevance

There is no published data on the biological activity of this compound. However, the structural motifs present in the molecule, namely the substituted benzamide and the piperidine ring, are common in a wide range of biologically active compounds.

-

Benzamide Moiety: Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. Some substituted benzamides also show potential as anticancer and antimicrobial agents.

-

Piperidine Moiety: The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals. It can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. Diaryl amino piperidines, for example, have been investigated as potent delta opioid receptor agonists for pain relief.

Given these precedents, this compound could be a candidate for screening in various biological assays, particularly those related to central nervous system disorders, oncology, or infectious diseases. The specific substitution pattern will ultimately determine its biological profile.

Spectroscopic Characterization (Predicted)

No experimental spectral data for this compound is publicly available. For a researcher who has synthesized this compound, the following are the expected key features in its spectra:

-

¹H NMR:

-

Signals in the aromatic region (around 6-8 ppm) corresponding to the protons on the benzene ring.

-

A broad singlet for the amino (NH₂) protons.

-

Signals corresponding to the protons on the piperidine ring, likely in the aliphatic region (1-4 ppm).

-

A doublet for the methyl group on the piperidine ring.

-

Broad signals for the amide (CONH₂) protons.

-

-

¹³C NMR:

-

Signals in the aromatic region (around 110-150 ppm).

-

A signal for the carbonyl carbon of the amide group (around 165-175 ppm).

-

Signals for the carbons of the piperidine ring and the methyl group.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine and amide groups (around 3200-3500 cm⁻¹).

-

C=O stretching of the amide group (around 1640-1680 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (233.315).

-

Fragmentation patterns consistent with the loss of the amide group, the piperidine ring, or the methyl group.

-

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the functional groups present, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Hazards:

-

Aromatic amines can be toxic and may be skin and respiratory irritants.

-

Benzamide derivatives may be harmful if swallowed or inhaled.

-

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its chemical identity, proposing a viable synthetic route, and discussing its potential biological relevance based on its structural components. The protocols and information presented herein are intended to facilitate future research and empirical validation of the properties of this intriguing molecule.

References

-

PubChem. 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8. [Link]

-

Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of BAZ2-ICR: A Chemical Probe for BAZ2 Bromodomains

Introduction: Unveiling the Role of BAZ2 Bromodomains with a Potent Chemical Probe

The study of epigenetic regulation has unveiled a complex landscape of proteins that "read," "write," and "erase" histone modifications, thereby controlling gene expression. Among the "reader" domains, bromodomains have emerged as critical players in health and disease by recognizing acetylated lysine residues on histones and other proteins. The Bromodomain and Extra-Terminal Domain (BET) family of proteins has been the subject of intense investigation, leading to the development of numerous inhibitors. However, to truly understand the intricate tapestry of epigenetic control, it is imperative to develop selective chemical probes for non-BET bromodomains.

The BAZ2 (Bromodomain adjacent to zinc finger domain) family, comprising BAZ2A and BAZ2B, represents a compelling but challenging target. These proteins are implicated in chromatin remodeling and the regulation of non-coding RNAs.[1] To dissect their precise functions and validate them as potential therapeutic targets, potent, selective, and cell-permeable chemical probes are indispensable. This guide provides a comprehensive technical overview of the synthesis and characterization of BAZ2-ICR , a validated chemical probe for the BAZ2A and BAZ2B bromodomains.[2][3] Developed through a structure-guided design approach, BAZ2-ICR offers researchers a powerful tool to investigate the biology of these important epigenetic readers.[2]

The Genesis of BAZ2-ICR: A Structure-Guided Design Narrative

The development of BAZ2-ICR did not arise from a high-throughput screening campaign but rather from a meticulous, structure-driven optimization of a weakly active fragment hit. The initial hit compound displayed micromolar affinity for BAZ2A and BAZ2B.[2] X-ray crystallography of this initial fragment in complex with the BAZ2B bromodomain revealed a binding mode that was ripe for exploitation. The key insight was the potential to introduce a moiety that could mimic the acetyl-lysine binding motif and engage in crucial hydrogen bonding interactions within the binding pocket.

This led to a focused design and synthesis effort, culminating in the creation of BAZ2-ICR. A key feature of this optimized molecule is an intramolecular π-stacking interaction that contributes significantly to its enhanced potency and selectivity.[2] This design strategy underscores the power of integrating structural biology with medicinal chemistry to rapidly develop high-quality chemical probes.

Synthesis of BAZ2-ICR: A Detailed Protocol

The synthesis of BAZ2-ICR is a multi-step process that requires careful execution and purification. The following protocol is based on the methods described by Drouin et al. in the Journal of Medicinal Chemistry.[2]

Sources

3-Amino-4-(3-methyl-1-piperidinyl)benzamide as an epigenetic probe

An In-Depth Technical Guide to UNC0638: A Chemical Probe for the G9a/GLP Histone Methyltransferases

Executive Summary

UNC0638, chemically identified as 3-Amino-4-(3-methyl-1-piperidinyl)benzamide, is a potent, selective, and cell-permeable small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). As a high-quality chemical probe, it serves as an indispensable tool for interrogating the biological functions of the G9a/GLP complex, which is a primary driver of histone H3 lysine 9 mono- and dimethylation (H3K9me1/me2) in euchromatin. This guide provides a comprehensive overview of UNC0638's mechanism, protocols for its use, and the critical thinking required for robust experimental design and data interpretation.

Part 1: The G9a/GLP Epigenetic Axis: A Key Regulator of Transcriptional Repression

The state of chromatin, a complex of DNA and histone proteins, dictates gene expression. Post-translational modifications of histone tails are a fundamental mechanism of this regulation. The enzymes G9a and GLP play a critical role in this process.

-

The G9a/GLP Complex: In vivo, G9a and GLP exist predominantly as a functional heteromeric complex.[1][2] This complex is the primary enzymatic source for H3K9me1 and H3K9me2 in euchromatic regions of the genome.[2] These methylation marks are canonical signals for transcriptional repression.[3] They create binding sites for "reader" proteins like Heterochromatin Protein 1 (HP1), which further compact chromatin and silence gene expression.[4]

-

Biological Significance: The G9a/GLP complex is essential for normal development, as demonstrated by the embryonic lethality of knockout mice.[2][3] Its activity is crucial for maintaining cell identity, silencing pluripotent genes during differentiation, and regulating neuronal function.[3][4] Dysregulation of G9a/GLP has been implicated in various human cancers and other diseases, making it a compelling target for therapeutic investigation.[3][5]

-

The Role of a Chemical Probe: A chemical probe is a small molecule used to study the function of a specific protein target.[6] A high-quality probe like UNC0638 allows for the acute, reversible inhibition of G9a/GLP activity, enabling researchers to dissect its precise roles in cellular processes with temporal control that genetic methods like siRNA may not offer.[7][8]

Part 2: UNC0638 - A Selective G9a/GLP Inhibitor

UNC0638 was developed as a potent and selective chemical tool to investigate G9a/GLP biology.[8]

-

Chemical Identity:

-

Mechanism of Action: UNC0638 is a reversible inhibitor that is competitive with the histone peptide substrate.[7] Crystal structure data confirms that it occupies the substrate-binding groove of the enzyme's SET domain.[7][11] It does not compete with the methyl-donor cofactor, S-adenosyl-L-methionine (SAM). This specific mechanism of action is a hallmark of a well-characterized probe.[7][12]

Caption: Mechanism of UNC0638 as a substrate-competitive inhibitor of G9a/GLP.

Part 3: In Vitro & Cellular Characterization

The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. UNC0638 excels in these areas.

Biochemical Potency & Selectivity

UNC0638 is a highly potent inhibitor of its primary targets with excellent selectivity over a wide range of other epigenetic and non-epigenetic targets.[13] This high degree of selectivity is crucial for ensuring that observed cellular effects are due to the inhibition of G9a/GLP and not off-target activities.

| Target | Activity | Value | Reference |

| G9a (EHMT2) | IC₅₀ | <15 nM | [13][14] |

| GLP (EHMT1) | IC₅₀ | 19 nM | [13][14] |

| SUV39H2 | IC₅₀ | >100,000 nM | [13] |

| SETD7 | IC₅₀ | >100,000 nM | [13] |

| SETD8 | IC₅₀ | >100,000 nM | [13] |

| PRMT3 | IC₅₀ | >100,000 nM | [13] |

| DNMT1 | IC₅₀ | >100,000 nM | [9] |

Cellular Activity

UNC0638 is cell-permeable and effectively reduces global levels of H3K9me2 in a dose-dependent manner.[11] A key feature is the significant window between its functional potency and any observed cellular toxicity, allowing for robust experiments without confounding cytotoxic effects.[7][13] In MDA-MB-231 breast cancer cells, UNC0638 reduces H3K9me2 levels with an IC₅₀ of 81 nM, while cellular toxicity is typically observed at concentrations greater than 5,000 nM.[13][15]

Part 4: Experimental Protocols & Best Practices

Pillar of Trustworthiness: The Critical Role of the Negative Control

A fundamental principle of using chemical probes is to include a negative control—a structurally similar molecule that is inactive against the intended target. This control helps to confirm that the observed phenotype is a direct result of inhibiting the target, rather than an off-target effect of the chemical scaffold.

For UNC0638, the ideal negative control is UNC0737 .[7][11] This compound is the N-methyl analog of UNC0638 and is >300-fold less potent against G9a/GLP.[7][11] Any experiment using UNC0638 should be run in parallel with an identical concentration of UNC0737. A robust result is one where a phenotype is observed with UNC0638 but not with UNC0737.

Protocol 1: Assessing Cellular Target Engagement via Immunoblotting for H3K9me2

This protocol verifies that UNC0638 is engaging its target in cells by measuring the downstream consequence: a reduction in the H3K9me2 mark.

Methodology:

-

Cell Plating: Plate cells (e.g., MDA-MB-231) in a 6-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dose-response of UNC0638 (e.g., 10 nM, 100 nM, 1 µM, 5 µM) and UNC0737 (at the highest concentration, e.g., 5 µM). Include a DMSO vehicle control.

-

Incubation: Incubate cells for 48-72 hours. The long duration is required to allow for histone turnover and dilution of the existing H3K9me2 mark.

-

Histone Extraction: Harvest cells and perform a histone extraction using an acid extraction protocol or a commercial kit.

-

Quantification: Quantify the extracted protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of histone extract onto a 15% polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with a primary antibody against H3K9me2.

-

Crucially, also probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. Quantify band intensity using densitometry software. The expected result is a dose-dependent decrease in the H3K9me2 signal (normalized to total H3) with UNC0638 treatment, but not with DMSO or UNC0737.[7]

Caption: Experimental workflow for measuring H3K9me2 levels after UNC0638 treatment.

Protocol 2: Measuring Cellular Viability (MTT Assay)

This protocol is essential for determining the toxicity threshold of UNC0638 in your specific cell line, ensuring that phenotypic observations are not due to cell death.

Methodology:

-

Cell Plating: Plate cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add a wide dose-response of UNC0638 (e.g., 10 nM to 50 µM) to the wells.

-

Incubation: Incubate for the same duration as your primary experiment (e.g., 48-72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Expert Insights: Causality Behind Experimental Choices

-

Why a 48-72 hour time course? Histone modifications are relatively stable. Unlike inhibiting a kinase, where phosphorylation changes can be seen in minutes, observing a change in a histone mark like H3K9me2 requires time for cell division and histone turnover to dilute the pre-existing mark.[11]

-

Why normalize to Total H3? Normalizing the H3K9me2 signal to the total H3 signal accounts for any minor variations in protein loading between lanes, ensuring that a change in the modification is genuine and not an artifact of loading error.

-

Choosing a concentration: Start with a concentration that is ~10x the cellular IC₅₀ for H3K9me2 reduction (e.g., ~1 µM) to ensure robust target inhibition. Always confirm this concentration is well below the toxicity threshold determined by your viability assay.

Part 5: Applications in Epigenetic Research

UNC0638 has been instrumental in uncovering the roles of G9a/GLP in various biological contexts.

-

Reactivation of Silenced Genes: In mouse embryonic stem cells, UNC0638 treatment can reactivate G9a-silenced reporter genes in a concentration-dependent manner without inducing differentiation.[7][8]

-

Cancer Biology: G9a is overexpressed in many cancers. UNC0638 has been shown to suppress migration and invasion in models of triple-negative breast cancer by modulating the epithelial-mesenchymal transition (EMT).[5][16] It also reduces the clonogenicity of MCF7 breast cancer cells.[7][13]

-

Imprinting Disorders: In a mouse model of Prader-Willi syndrome (PWS), UNC0638 was shown to reactivate the epigenetically silenced maternal copies of PWS-candidate genes.[17] This provides a proof-of-principle for using epigenetic modulators as a potential therapeutic strategy for such disorders.[17]

-

Limitations: The primary limitation of UNC0638 is its poor pharmacokinetic profile, which makes it unsuitable for most in vivo studies in animal models due to high clearance and a short half-life.[13] For such studies, the related probe UNC0642, which has optimized PK properties, is recommended.[15]

Part 6: Conclusion

UNC0638 is a cornerstone chemical probe for the epigenetic field. Its high potency, clean selectivity profile, and well-characterized cellular activity, combined with the availability of a matched negative control, make it a powerful and reliable tool. By following robust experimental design that includes appropriate controls and validation of target engagement, researchers can confidently use UNC0638 to elucidate the critical roles of G9a/GLP-mediated H3K9 methylation in health and disease.

References

-

Structural Genomics Consortium. (n.d.). UNC0638 Selective chemical probe for G9a/GLP methyltransferases. SGC. Retrieved from [Link]

-

Tu, E., et al. (2018). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. Molecular Medicine Reports, 17(2), 2239-2244. Retrieved from [Link]

-

BPS Bioscience. (n.d.). UNC0638 G9a, GLP 27222. Retrieved from [Link]

-

Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566-574. Retrieved from [Link]

-

Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Carolina Digital Repository. Retrieved from [Link]

-

Shinkai, Y., & Tachibana, M. (2011). H3K9 methyltransferase G9a and the related molecule GLP. Genes & Development, 25(8), 781-788. Retrieved from [Link]

-

Tachibana, M., et al. (2005). Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9. Genes & Development, 19(7), 815-826. Retrieved from [Link]

-

Tachibana, M., et al. (2008). G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription. The EMBO Journal, 27(20), 2681-2690. Retrieved from [Link]

-

Collins, R. E., & Cheng, X. (2010). A case study in cross-talk: the histone lysine methyltransferases G9a and GLP. Nuclear Receptor Signaling, 8, nrs.08005. Retrieved from [Link]

-

Liu, F., et al. (2013). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 56(21), 8931-8942. Retrieved from [Link]

-

Kim, Y., et al. (2017). Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome. Nature Medicine, 23(1), 941-950. Retrieved from [Link]

-

Liu, F., et al. (2011). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 54(18), 6130-6143. Retrieved from [Link]

-

Müller, S., & Knapp, S. (2014). Open access chemical probes for epigenetic targets. Future Medicinal Chemistry, 6(1), 35-51. Retrieved from [Link]

Sources

- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 4. academic.oup.com [academic.oup.com]

- 5. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Open access chemical probes for epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. UNC0638 | Structural Genomics Consortium [thesgc.org]

- 12. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Sapphire Bioscience [sapphirebioscience.com]

- 15. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Deconvoluting the Target Landscape of BAZ2-ICR: A Technical Guide to Target Identification and Validation

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Rationale for Targeting BAZ2 Bromodomains

The Bromodomain and Extra-Terminal Domain (BET) family of proteins has been the focus of intense inhibitor development. However, beyond this well-explored family, many other bromodomains remain less characterized, representing a significant opportunity for novel therapeutic intervention. The Bromodomain Adjacent to Zinc finger (BAZ) family, particularly BAZ2A and BAZ2B, are crucial components of distinct chromatin-remodeling complexes that play pivotal roles in gene regulation.[1]

-

BAZ2A (TIP5): A core subunit of the Nucleolar Remodeling Complex (NoRC), which also contains the ATPase SMARCA5 (SNF2h).[1][2] NoRC is instrumental in establishing and maintaining heterochromatin at ribosomal DNA (rDNA) loci, thereby silencing the transcription of ribosomal RNA.[3][4][5] This function is critical for regulating cell growth and proliferation. BAZ2A achieves this by recognizing acetylated histone H4 at lysine 16 (H4K16ac) and recruiting histone deacetylases and DNA methyltransferases.[2] Given its role in silencing rRNA synthesis and its overexpression in malignancies like prostate cancer, BAZ2A is a compelling therapeutic target.[3][6][7][8]

-

BAZ2B: While less understood than its paralog, BAZ2B is a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes.[9][10] It is implicated in regulating nucleosome mobilization and has been genetically linked to conditions such as developmental delay and autism spectrum disorder.[11][12] Its role in transcriptional regulation and chromatin organization makes it a target of significant interest.[9][10]

The development of potent and selective chemical probes is essential to dissect the specific functions of these proteins, moving beyond genetic techniques like RNAi which can have confounding effects due to the scaffolding nature of multi-domain proteins like BAZ2A/B.[1] BAZ2-ICR was designed as such a probe: a cell-active, selective, and potent inhibitor of the BAZ2A and BAZ2B bromodomains, enabling the precise investigation of their biological roles.[1][13][14]

BAZ2A/NoRC Signaling Pathway

The following diagram illustrates the central role of BAZ2A within the NoRC complex in mediating rDNA silencing.

Caption: BAZ2A recruitment to rDNA via pRNA and H4K16ac initiates chromatin silencing.

On-Target Engagement: Confirming BAZ2A and BAZ2B Inhibition

The foundational step in characterizing any inhibitor is to confirm its direct, high-affinity binding to the intended targets, both in purified systems and within the complex milieu of a living cell.

Biochemical Affinity and Potency

Causality: Before investing in complex cellular assays, it is imperative to establish a direct biophysical interaction between the compound and purified target proteins. Isothermal Titration Calorimetry (ITC) is the gold standard for this, as it provides a complete thermodynamic profile of the binding event without requiring labels or immobilization. It directly measures the heat released or absorbed during binding, allowing for the precise determination of the dissociation constant (Kd). Complementary assays like AlphaScreen are used to measure the half-maximal inhibitory concentration (IC50), which is a measure of the compound's functional potency in a biochemical context.

Quantitative Data Summary:

| Target | Assay Type | Metric | Value (nM) | Reference |

| BAZ2A | Isothermal Titration Calorimetry (ITC) | Kd | 109 | [15][16] |

| AlphaScreen | IC50 | 130 | [15][16] | |

| BAZ2B | Isothermal Titration Calorimetry (ITC) | Kd | 170 | [15][16] |

| AlphaScreen | IC50 | 180 | [15][16] |

These data confirm that BAZ2-ICR is a potent, nanomolar-range inhibitor of both BAZ2A and BAZ2B bromodomains in direct binding and biochemical inhibition assays.[16][17][18]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: Demonstrating binding to a purified protein is not sufficient; a successful probe must engage its target in the native cellular environment. CETSA provides this crucial evidence.[19] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, its structure becomes more resistant to heat-induced denaturation.[20][21][22] By heating intact cells or cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" (ΔTm) in the presence of a binding ligand. This is a direct readout of target engagement in a physiological context.[19][23]

Experimental Protocol: CETSA with Western Blot Detection

-

Cell Culture & Treatment:

-

Culture human osteosarcoma (U2OS) or a relevant cell line to ~80% confluency.

-

Treat cells with either vehicle (e.g., 0.1% DMSO) or BAZ2-ICR at a final concentration of 1-10 µM for 1-2 hours.

-

-

Heating Step:

-

Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Detection:

-

Collect the supernatant containing the soluble protein fraction.

-

Determine protein concentration using a BCA assay.

-

Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using a specific primary antibody against BAZ2A or BAZ2B.

-

Quantify band intensities and plot the percentage of soluble protein against temperature to generate melt curves. The shift between the vehicle and BAZ2-ICR curves represents the ΔTm.

-

Self-Validation: The inclusion of a vehicle control at every temperature point is critical. A positive result is only considered valid if a clear, dose-dependent rightward shift in the melting curve is observed for the BAZ2-ICR-treated samples compared to the vehicle control.

Results for BAZ2-ICR: In thermal shift assays using purified bromodomain proteins, BAZ2-ICR induced a significant thermal stabilization of BAZ2A (ΔTm = 5.2 °C) and BAZ2B (ΔTm = 3.8 °C), confirming direct and robust target engagement.[1][14][24]

Cellular Target Engagement: Fluorescence Recovery After Photobleaching (FRAP)

Causality: To visually confirm that BAZ2-ICR can displace its target from chromatin in living cells, FRAP is an ideal technique. This assay measures the dynamics of fluorescently-tagged proteins. A GFP-tagged BAZ2A protein will be relatively immobile when bound to chromatin. When a region of the nucleus is photobleached, the recovery of fluorescence in that spot will be slow. If BAZ2-ICR effectively competes for the bromodomain's binding site, it will displace GFP-BAZ2A from chromatin, making it more mobile. This increased mobility results in a faster fluorescence recovery after photobleaching.

Experimental Protocol: BAZ2A-FRAP Assay

-

Cell Transfection:

-

Compound Treatment:

-

Incubate the transfected cells with 1 µM BAZ2-ICR or vehicle control for 1-2 hours prior to imaging.

-

-

Imaging and Photobleaching:

-

Mount the cells on a confocal microscope equipped for live-cell imaging.

-

Acquire pre-bleach images of a selected nucleus.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence into the bleached ROI.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the ROI over time.

-

Normalize the data to account for background and photobleaching during acquisition.

-

Fit the recovery curves to determine the mobile fraction and the half-time of recovery (t1/2).

-

Self-Validation: The non-binding mutant serves as a critical control. A successful experiment will show that treatment with BAZ2-ICR causes the recovery dynamics of the wild-type GFP-BAZ2A to become significantly faster and resemble those of the non-binding mutant.[16] This provides strong evidence of target displacement from chromatin.[1][16]

Off-Target Profiling: Establishing Selectivity

A high-quality chemical probe must not only be potent against its intended target but also highly selective, with minimal interactions with other proteins (off-targets) that could confound experimental results.

Selectivity Within the Bromodomain Family

Causality: Since many bromodomains share structural similarities in their acetyl-lysine binding pockets, it is crucial to assess an inhibitor's selectivity against a broad panel of family members. A comprehensive thermal shift assay, screening the compound against dozens of purified bromodomains, is an efficient and reliable method to generate a selectivity profile.

Quantitative Data Summary: Thermal Shift Assay vs. 47 Human Bromodomains [24]

| Target | Thermal Shift (ΔTm in °C) | Kd (µM) | Selectivity vs. BAZ2A (fold) |

| BAZ2A | 5.2 | 0.109 | - |

| BAZ2B | 3.8 | 0.170 | ~1.6 |

| CECR2 | 2.0 | 1.55 | ~15 |

| BRD4 | No significant shift | >50 (IC50) | >100 |

| Other 43 BRDs | No significant shift | - | >100 |

Data compiled from multiple sources.[1][14][15][24]

The results demonstrate excellent selectivity. BAZ2-ICR shows a significant thermal shift only for BAZ2A and BAZ2B.[1] A minor but measurable interaction was detected with CECR2; however, subsequent ITC measurements confirmed a 15-fold selectivity for BAZ2A over CECR2.[1][15][24] Critically, no significant activity was observed against the highly-studied BET family member BRD4, confirming selectivity in both thermal shift and cellular FRAP assays.[15][24]

Proteome-Wide Unbiased Target Deconvolution

Causality: While panel screening is informative, it is inherently biased as it only tests for interactions with known proteins. To uncover unexpected off-targets and gain a global understanding of a compound's selectivity, unbiased proteomic approaches are necessary.[25] Methods like Thermal Proteome Profiling (TPP) and affinity enrichment chemoproteomics can survey thousands of proteins simultaneously.[20][26][27]

Methodology 1: Thermal Proteome Profiling (TPP / Proteome-wide CETSA)

TPP expands the CETSA principle to the entire proteome using quantitative mass spectrometry.[20] Instead of a Western blot, the soluble fractions from heated cell lysates are analyzed by LC-MS/MS. This generates melt curves for thousands of proteins in parallel, revealing any protein that is significantly stabilized (a potential target) or destabilized by the compound.

Caption: Workflow for Thermal Proteome Profiling to identify global targets.

Methodology 2: Affinity Enrichment Chemoproteomics

This technique uses the compound itself as "bait" to capture its binding partners.[26] A close analog of BAZ2-ICR with a functional handle is synthesized and immobilized on beads. These beads are incubated with a cell lysate, allowing the compound to bind to its target proteins. After washing away non-specific binders, the captured proteins are identified by mass spectrometry.

Self-Validation: The key to this method's validity is the competition experiment.[26][28][29] The lysate is pre-incubated with increasing concentrations of free, unmodified BAZ2-ICR before being added to the affinity beads. True targets will show a dose-dependent decrease in binding to the beads as they are outcompeted by the free compound. This powerful approach distinguishes genuine interactors from proteins that merely stick non-specifically to the beads.

Conclusion

The characterization of BAZ2-ICR serves as a paradigm for the rigorous identification and validation of a chemical probe's biological targets. Through a multi-faceted approach combining direct biochemical assays (ITC, AlphaScreen), cellular target engagement confirmation (CETSA, FRAP), and broad selectivity profiling (bromodomain panels, proteomics), a comprehensive picture of its target landscape emerges. BAZ2-ICR is a highly potent and selective antagonist of the BAZ2A and BAZ2B bromodomains.[15] Its well-defined on-target activity and clean off-target profile, particularly its lack of activity against the BET family, establish it as an invaluable tool for dissecting the downstream biological consequences of BAZ2 bromodomain inhibition in health and disease.

References

- Title: BAZ2A Gene: Function, Mutations, Disorders, and Research Source: Grokipedia URL

- Title: Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B Source: The Institute of Cancer Research URL

- Title: BAZ2A - Grokipedia Source: Grokipedia URL

- Title: Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B Source: PMC - NIH URL

- Title: BAZ2-ICR - the Chemical Probes Portal Source: Chemical Probes Portal URL

- Source: MedchemExpress.

- Title: The Master Regulator protein BAZ2B can reprogram human hematopoietic lineage-committed progenitors into a multipotent state Source: PMC - NIH URL

- Title: Quantitative Proteomics for Target Deconvolution and Selectivity Profiling Source: Evotec URL

- Title: Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling Source: Europe PMC URL

- Title: BAZ2A - Bromodomain adjacent to zinc finger domain protein 2A - Homo sapiens (Human)

- Title: Little-known gene tied to autism, developmental delay Source: The Transmitter URL

- Title: Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome Source: Springer Nature Experiments URL

- Title: BAZ2-ICR A chemical probe for BAZ2A/B bromodomains Source: Structural Genomics Consortium URL

- Title: BAZ2B - Bromodomain adjacent to zinc finger domain protein 2B - Homo sapiens (Human)

- Title: Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex Source: NIH URL

- Title: Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: BAZ2A - Wikipedia Source: Wikipedia URL

- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL

- Title: BAZ2A bromodomain adjacent to zinc finger domain 2A [ (human)

- Title: Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms Source: ACS Publications URL

- Title: Rapid profiling of protein kinase inhibitors by quantitative proteomics Source: RSC Publishing URL

- Title: BAZ2-ICR Source: BroadPharm URL

- Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL

- Title: Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex Source: PubMed URL

- Title: BAZ2-ICR | Bromodomain Inhibitors Source: R&D Systems URL

- Title: Structural basis of the TAM domain of BAZ2A in binding to DNA or RNA independent of methylation status Source: PMC - PubMed Central URL

- Title: Identification of a BAZ2A Bromodomain Hit Compound by Fragment Joining Source: ACS Publications URL

- Title: BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer Source: PMC - NIH URL

- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL

- Title: CETSA Source: CETSA URL

- Title: BAZ2-ICR | Bromodomains Source: Tocris Bioscience URL

- Title: BAZ2B haploinsufficiency as a cause of developmental delay, intellectual disability and autism spectrum disorder Source: Request PDF - ResearchGate URL

- Title: A brief introduction to chemical proteomics for target deconvolution Source: European Review for Medical and Pharmacological Sciences URL

Sources

- 1. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. grokipedia.com [grokipedia.com]

- 4. BAZ2A - Wikipedia [en.wikipedia.org]

- 5. Structural basis of the TAM domain of BAZ2A in binding to DNA or RNA independent of methylation status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAZ2A bromodomain adjacent to zinc finger domain 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Little-known gene tied to autism, developmental delay | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [repository.icr.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Probe BAZ2-ICR | Chemical Probes Portal [chemicalprobes.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. BAZ2-ICR, 1665195-94-7 | BroadPharm [broadpharm.com]

- 18. rndsystems.com [rndsystems.com]

- 19. CETSA [cetsa.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 24. BAZ2-ICR | Structural Genomics Consortium [thesgc.org]

- 25. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]

- 26. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. europeanreview.org [europeanreview.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Deep Dive into the Selectivity of BAZ2-ICR: A Technical Guide for Researchers

Introduction: The Therapeutic Promise of Targeting BAZ2 Bromodomains

The landscape of epigenetic drug discovery is continually evolving, with bromodomain-containing proteins emerging as a critical target class. Among these, the BAZ2A and BAZ2B proteins, integral components of chromatin remodeling complexes, have garnered significant attention for their roles in gene silencing and their implications in various pathologies.[1][2] BAZ2A, in particular, is overexpressed in prostate cancer and is associated with aggressive forms of the disease, making it a compelling therapeutic target.[3][4][5][6] The development of potent and selective chemical probes is paramount to dissecting the biological functions of these proteins and validating them as drug targets. BAZ2-ICR is a potent, cell-active, and orally bioavailable inhibitor of the BAZ2A and BAZ2B bromodomains, serving as a critical tool for researchers in this field.[7][8] This in-depth technical guide provides a comprehensive overview of the selectivity profile of BAZ2-ICR, detailing the experimental methodologies used to characterize its binding affinity and specificity against other bromodomains.

The BAZ2-ICR Selectivity Profile: A Quantitative Analysis

BAZ2-ICR was developed through a structure-based design approach to create a highly potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[7] Its selectivity is a key attribute that enables researchers to probe the specific functions of BAZ2A/B with confidence, minimizing off-target effects that could confound experimental results.

The inhibitor demonstrates nanomolar potency against its primary targets, with a dissociation constant (Kd) of 109 nM for BAZ2A and 170 nM for BAZ2B, as determined by Isothermal Titration Calorimetry (ITC).[5][9] The corresponding IC50 values from AlphaScreen assays are 130 nM and 180 nM for BAZ2A and BAZ2B, respectively.[9][10]

A comprehensive assessment of BAZ2-ICR's selectivity was conducted against a panel of 47 human bromodomains using a thermal shift assay. The results revealed a remarkable degree of selectivity, with greater than 100-fold selectivity over most other bromodomains.[9][10][11] The most significant off-target activity was observed for CECR2, with a Kd of 1.55 µM, representing a 10- to 15-fold lower affinity compared to BAZ2A/B.[5][7][9] This high degree of selectivity is crucial for its utility as a chemical probe.

To further confirm its specificity, BAZ2-ICR was also screened against a panel of 55 receptors and ion channels, where it showed a clean profile with no significant off-target binding.[5][7]

Table 1: Quantitative Selectivity Profile of BAZ2-ICR

| Target Bromodomain | Assay Type | Binding Affinity (Kd/IC50) | Selectivity Fold (vs. BAZ2A) | Reference |

| BAZ2A | ITC | 109 nM (Kd) | - | [5][9] |

| AlphaScreen | 130 nM (IC50) | - | [9][10] | |

| BAZ2B | ITC | 170 nM (Kd) | ~1.6x | [5][9] |

| AlphaScreen | 180 nM (IC50) | ~1.4x | [9][10] | |

| CECR2 | ITC | 1.55 µM (Kd) | ~14x | [5][7][9] |

| BRD4 | AlphaScreen | >50 µM | >384x | [5] |

| Panel of 47 other Bromodomains | Thermal Shift | - | >100x | [9][10] |

Experimental Workflows for Determining Inhibitor Selectivity

The characterization of a chemical probe's selectivity is a multi-faceted process that employs a suite of biophysical and cellular assays. Below are detailed protocols for the key experimental workflows used to establish the selectivity profile of BAZ2-ICR.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Sample Preparation:

-

Express and purify the recombinant bromodomain proteins (e.g., BAZ2A, BAZ2B, CECR2) to >95% purity.

-

Perform dialysis of the protein into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.

-

Dissolve BAZ2-ICR in the same dialysis buffer to a concentration of approximately 10-20 times the protein concentration in the sample cell.

-

Thoroughly degas both the protein and inhibitor solutions to prevent air bubbles.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the protein solution (e.g., 10-20 µM) into the sample cell.

-

Load the BAZ2-ICR solution (e.g., 100-200 µM) into the injection syringe.

-

-

Titration and Data Acquisition:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to displace any material from the syringe tip, and discard this data point from the analysis.

-

Carry out a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.

-

Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the peaks of the binding isotherm to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

-

AlphaScreen Assay for High-Throughput Affinity Determination

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly amenable to high-throughput screening and determination of inhibitor IC50 values.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

-

Use a biotinylated histone peptide (e.g., H4K16ac) as the substrate.

-

Use a tagged bromodomain protein (e.g., His-tagged or GST-tagged BAZ2A).

-

Prepare serial dilutions of BAZ2-ICR in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the tagged bromodomain protein and the biotinylated histone peptide to the wells.

-

Add the serially diluted BAZ2-ICR or DMSO (vehicle control) to the respective wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibration.

-

Add Streptavidin-coated Donor beads and Ni-NTA-coated (for His-tagged protein) or anti-GST-coated (for GST-tagged protein) Acceptor beads.

-

Incubate in the dark at room temperature for a further period (e.g., 60 minutes).

-

-

Signal Detection and Data Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The signal will be inversely proportional to the concentration of the inhibitor.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

BROMOscan® for Broad Selectivity Profiling

BROMOscan® is a proprietary competition binding assay platform that allows for the screening of inhibitors against a large panel of bromodomains to quantitatively assess their selectivity.[7]

The assay principle involves the competition between the test compound (BAZ2-ICR) and a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding. By measuring this at various concentrations, a dissociation constant (Kd) can be determined.[7]

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

FRAP is a powerful in-cell technique to assess whether an inhibitor can engage its target in a cellular context. It measures the mobility of a fluorescently tagged protein, which is influenced by its binding to chromatin.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.

-

Transfect the cells with a vector expressing the full-length bromodomain protein fused to a fluorescent protein (e.g., GFP-BAZ2A).

-

As a control, use a binding-deficient mutant (e.g., GFP-BAZ2A N1873F).[7]

-

-

Inhibitor Treatment:

-

Treat the transfected cells with BAZ2-ICR at the desired concentration (e.g., 1 µM) for a specified duration.

-

Include a vehicle-treated control group.

-

-

FRAP Microscopy:

-

Identify a region of interest (ROI) within the nucleus of a fluorescent cell.

-

Acquire a pre-bleach image.

-

Photobleach the ROI with a high-intensity laser.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the recovery curve.

-

Calculate the mobile fraction and the half-maximal recovery time (t½). A faster recovery time for the inhibitor-treated cells compared to the vehicle control indicates displacement of the bromodomain from chromatin.[7]

-

Conclusion: BAZ2-ICR as a Gold Standard Chemical Probe

The comprehensive selectivity profiling of BAZ2-ICR, through a combination of rigorous biophysical and cellular assays, establishes it as a high-quality chemical probe for the BAZ2A and BAZ2B bromodomains. Its potent on-target activity, coupled with a clean off-target profile, provides researchers with a reliable tool to investigate the biological roles of BAZ2 proteins in health and disease. The detailed experimental workflows provided in this guide serve as a valuable resource for scientists seeking to characterize the selectivity of their own bromodomain inhibitors, ensuring the generation of robust and reproducible data.

References

-

Structural Genomics Consortium. BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. [Link]

-

Gu, L., et al. (2015). BAZ2A (TIP5) is involved in epigenetic alterations in prostate cancer and its overexpression predicts disease recurrence. Nature Genetics, 47(1), 22-30. [Link]

-

Pietrzak, K., et al. (2021). BAZ2A-mediated repression via H3K14ac-marked enhancers promotes prostate cancer stem cells. EMBO Reports, 22(9), e52392. [Link]

-

Drouin, L., et al. (2015). Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. Journal of Medicinal Chemistry, 58(6), 2553-2559. [Link]

-

Chemical Probes Portal. BAZ2-ICR. [Link]

-

Peña-Hernández, R., et al. (2023). BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer. Life Science Alliance, 6(6), e202301950. [Link]

-

Gatchalian, J., et al. (2023). Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex. Nucleic Acids Research, 51(21), 11376-11391. [Link]

-

Wang, D., et al. (2024). The Role of BAZ2-dependent Chromatin Remodeling in Suppressing G4 DNA Structures and Associated Genomic Instability. bioRxiv. [Link]

-

Probes & Drugs. BAZ2-ICR (PD000001, RRZVGDGTWNQAPW-UHFFFAOYSA-N). [Link]

-

Eurofins Discovery. BROMOscan Technology. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. BAZ2-ICR | Structural Genomics Consortium [thesgc.org]

- 6. Reevaluation of bromodomain ligands targeting BAZ2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe BAZ2-ICR | Chemical Probes Portal [chemicalprobes.org]

- 10. BAZ2-ICR (PD000001, RRZVGDGTWNQAPW-UHFFFAOYSA-N) [probes-drugs.org]

- 11. BAZ2-ICR | Bromodomains | Tocris Bioscience [tocris.com]

Unveiling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of BAZ2-ICR

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Epigenetic Reader BAZ2

In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical "readers" of histone acetylation, playing a pivotal role in chromatin remodeling and gene transcription.[1] The BAZ2 (Bromodomain adjacent to zinc finger domain) family of proteins, particularly BAZ2A and its homolog BAZ2B, are integral components of chromatin remodeling complexes.[1][2] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA transcription.[2] Given their role in fundamental cellular processes, the BAZ2 bromodomains have garnered significant interest as potential therapeutic targets. This guide provides an in-depth technical exploration of BAZ2-ICR, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains, focusing on its structure-activity relationship (SAR) and the methodologies employed in its characterization.

The Genesis of a Probe: From a Weak Hit to a Potent Inhibitor

The journey to discover BAZ2-ICR began with the identification of a weakly potent initial hit, compound 1 , which exhibited IC50 values of 51 µM and 26 µM against BAZ2A and BAZ2B, respectively.[1][3] This modest starting point provided a crucial foothold for a structure-guided design campaign aimed at significantly enhancing potency and selectivity.

The optimization strategy was heavily reliant on the co-crystal structure of an early analog with the BAZ2B bromodomain, which revealed a shallow and challenging binding pocket.[3] A key insight from this structural information was the potential to exploit an intramolecular π-stacking interaction to effectively occupy this open pocket.[1][3] This led to the design and synthesis of a series of analogs, systematically modifying different regions of the initial scaffold.

Structure-Activity Relationship (SAR) Insights

The development of BAZ2-ICR (compound 13 ) involved a meticulous two-cycle design and synthesis process that resulted in a greater than 100-fold improvement in potency.[3] The core of this optimization was the strategic replacement of a phenyl group in the initial hit with moieties that could better mimic the acetyl-lysine binding motif and engage in favorable interactions within the binding pocket.

A pivotal moment in the optimization was the replacement of a triazole with a pyrazole ring, which led to a significant 5-fold increase in activity.[3] This modification, along with other strategic changes, culminated in BAZ2-ICR, which demonstrated IC50 values of 130 nM for BAZ2A and 180 nM for BAZ2B.[3]

The remarkable potency of BAZ2-ICR is largely attributed to a key intramolecular aromatic stacking interaction.[1][3] This feature allows the molecule to adopt a conformation that provides excellent shape complementarity to the relatively open BAZ2 binding site, maximizing both polar and hydrophobic interactions.[1][3]

Quantifying Potency and Selectivity: A Multi-Assay Approach

A rigorous and multi-faceted approach was employed to characterize the binding affinity and selectivity profile of BAZ2-ICR. This involved a combination of biochemical and biophysical assays, each providing a unique and complementary piece of the puzzle.

Data Presentation: BAZ2-ICR Binding Affinity and Selectivity

| Target | IC50 (nM)[3][4] | Kd (nM)[3][5] | Thermal Shift (ΔTm °C)[3][5] |

| BAZ2A | 130 | 109 | 5.2 |

| BAZ2B | 180 | 170 | 3.8 |

| CECR2 | - | 1550 | 2.0 |

| BRD4 | >50,000 | - | No significant shift |

This comprehensive dataset firmly establishes BAZ2-ICR as a potent and selective dual inhibitor of BAZ2A and BAZ2B, with a significant selectivity window over other bromodomain families, particularly the BET family (e.g., BRD4).[3][5]

Visualizing the Interaction: The BAZ2-ICR/BAZ2B Co-Crystal Structure

The co-crystal structure of BAZ2-ICR bound to the BAZ2B bromodomain (PDB ID: 4XUB) provides a detailed atomic-level understanding of the key interactions driving its potent and selective inhibition.[5][6][7]

Caption: Key interactions between BAZ2-ICR and the BAZ2B binding pocket.

Analysis of the co-crystal structure reveals that the pyrazole moiety of BAZ2-ICR acts as an effective acetyl-lysine mimetic, forming crucial hydrogen bonds with the side chains of Asn1944 and Tyr1901.[8] The benzonitrile ring engages in a hydrogen bond with the backbone of Leu1891 and makes hydrophobic contact with Leu1897.[1] The overall conformation of BAZ2-ICR is stabilized by van der Waals interactions with the WPF (Trp-Pro-Phe) shelf, a conserved feature of bromodomain binding pockets.[9]

Experimental Protocols: A Guide to Characterization

The following protocols provide a detailed, step-by-step methodology for the key experiments used to characterize the structure-activity relationship of BAZ2-ICR.

Experimental Workflow

Caption: Workflow for the characterization of BAZ2-ICR.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Potency Determination

This assay is a bead-based, non-radioactive method used to measure the inhibition of the interaction between the BAZ2 bromodomain and an acetylated histone peptide.

Principle: Donor and acceptor beads are brought into proximity through their binding to the BAZ2 protein and a biotinylated acetylated peptide, respectively. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor disrupts this interaction, resulting in a decrease in the light signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of BAZ2-ICR in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare solutions of His-tagged BAZ2A or BAZ2B protein and a biotinylated acetylated histone H3 peptide (e.g., H3K14ac) in assay buffer.

-

Prepare suspensions of streptavidin-coated donor beads and nickel chelate acceptor beads in the dark.

-

-

Assay Plate Setup (384-well format):

-

Add the BAZ2-ICR dilutions to the assay plate.

-

Add the BAZ2 protein to all wells.

-

Add the biotinylated histone peptide to all wells except the negative control.

-

Incubate at room temperature for 30 minutes.

-

-

Bead Addition:

-

Add the acceptor beads to all wells and incubate for 60 minutes in the dark.

-

Add the donor beads to all wells and incubate for a further 60 minutes in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC directly measures the heat released or absorbed during the binding of BAZ2-ICR to the BAZ2 bromodomain, providing a complete thermodynamic profile of the interaction.

Principle: A solution of BAZ2-ICR is titrated into a solution of the BAZ2 protein in the sample cell of a calorimeter. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dialyze the BAZ2A or BAZ2B protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Dissolve BAZ2-ICR in the final dialysis buffer to ensure a perfect buffer match.

-

Degas both the protein and inhibitor solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the BAZ2 protein into the sample cell (typically at a concentration of 10-20 µM).

-

Load the BAZ2-ICR solution into the injection syringe (typically at a 10-fold higher concentration than the protein).

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium between each injection.

-

-

Data Acquisition:

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

-

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

FRAP is a live-cell imaging technique used to assess the ability of BAZ2-ICR to displace the BAZ2 protein from chromatin.

Principle: A GFP-tagged BAZ2 protein is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored. If an inhibitor displaces the GFP-BAZ2 from the less mobile chromatin, the recovery will be faster.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture U2OS (human osteosarcoma) cells in appropriate media.

-

Transfect the cells with a plasmid encoding a GFP-BAZ2A fusion protein.

-

-

Inhibitor Treatment:

-

Treat the transfected cells with BAZ2-ICR (e.g., 1 µM) or a vehicle control (DMSO) for a defined period.

-

In some cases, co-treatment with a histone deacetylase inhibitor (HDACi) like SAHA can enhance the assay window by increasing histone acetylation.[10]

-

-

FRAP Imaging:

-

Mount the cells on a confocal microscope equipped for live-cell imaging.

-

Acquire pre-bleach images of the GFP signal in the nucleus.

-

Photobleach a small, defined region of interest (ROI) within the nucleus using a high-intensity laser.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Normalize the recovery data to account for photobleaching during image acquisition.

-

Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery indicates displacement of the protein from chromatin.

-

Conclusion: BAZ2-ICR as a Cornerstone for Future Research

BAZ2-ICR stands as a testament to the power of structure-guided drug design in tackling challenging epigenetic targets.[1][3] Its well-characterized potency, selectivity, and cellular activity make it an invaluable tool for elucidating the biological functions of the BAZ2A and BAZ2B bromodomains.[3][5] The detailed methodologies outlined in this guide provide a robust framework for researchers to not only utilize BAZ2-ICR effectively but also to guide the development of the next generation of bromodomain inhibitors. The continued exploration of the structure-activity relationships of such chemical probes will undoubtedly pave the way for novel therapeutic strategies targeting the intricate machinery of epigenetic regulation.

References

-

Drouin, L. et al. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. J. Med. Chem.58 , 2553–2559 (2015). [Link]

-

Figshare. Collection - Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - Journal of Medicinal Chemistry. [Link]

-

Drouin, L. et al. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. ACS Publications[Link]

-

The Institute of Cancer Research. Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. [Link]

-

Ferguson, F. M. et al. Targeting Low-Druggability Bromodomains: Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. J. Med. Chem.56 , 10184–10187 (2013). [Link]

-

Gao, Y. et al. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex. Nucleic Acids Res.51 , 10555–10571 (2023). [Link]

-

Spiliotopoulos, D. et al. Structural Analysis of Small Molecule Binding to the BAZ2A and BAZ2B Bromodomains. Unitn-Iris[Link]

-

RCSB PDB. 4XUB: Crystal Structure of the bromodomain of human BAZ2B in complex with BAZ2-ICR chemical probe. [Link]

-

Spiliotopoulos, D. et al. Structural Analysis of Small Molecule Binding to the BAZ2A and BAZ2B Bromodomains. ResearchGate[Link]

-

Spiliotopoulos, D. et al. Structural Analysis of Small-Molecule Binding to the BAZ2A and BAZ2B Bromodomains. Semantics Scholar[Link]

-

Structural Genomics Consortium. BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. [Link]

-

Lolli, G. et al. Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing. ACS Med. Chem. Lett.13 , 1416–1424 (2022). [Link]

-

Proteopedia. 4xub. [Link]

-

Wang, L. et al. Binding Selectivity of Inhibitors toward Bromodomains BAZ2A and BAZ2B Uncovered by Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. ACS Omega6 , 11135–11147 (2021). [Link]

-

Dal Zuffo, R. et al. Reevaluation of bromodomain ligands targeting BAZ2A. UZH Zurich Open Repository and Archive[Link]

-

Ciulli, A. et al. BAZ2B bromodomain. (A) Superposition of the x-ray structure of BAZ2B... ResearchGate[Link]

-

Ciulli, A. et al. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io[Link]

-

Drouin, L. et al. Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. ResearchGate[Link]

-

Chemical Probes Portal. BAZ2-ICR. [Link]

-

Spiliotopoulos, D. et al. (A,B) FRAP assay for compounds 6, 7, 13, 16, and 17; U2OS cells were... ResearchGate[Link]

-

Reaction Biology. BAZ2B Bromodomain Assay Service (AlphaScreen). [Link]

-

BMG LABTECH. AlphaScreen. [Link]

-

Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

Sources

- 1. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]